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molecular formula C10H13BrO3 B8515719 1-(4-Bromo-3,5-dimethoxyphenyl)ethanol

1-(4-Bromo-3,5-dimethoxyphenyl)ethanol

Cat. No. B8515719
M. Wt: 261.11 g/mol
InChI Key: NFAFYRMVZKHWBN-UHFFFAOYSA-N
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Patent
US08530504B2

Procedure details

To a solution of (4-bromo-3,5-dimethoxyphenyl)methanol (14.5 g, 58.7 mmol) in dichloroethane (100 ml) and toluene (140 mL) was added manganese dioxide (25.5 g, 294 mmol) and the mixture was stirred at 80° C. for three hours. After the reaction was completed, the mixture was filtered with Celite and the solvent was distilled off under reduced pressure to obtain a crude compound. To a tetrahydrofuran (153 mL) solution of the crude compound (13.8 g, 56.3 mmol) was added dropwise 1.04M methyllithium (59.5 mL, 61.9 mmol) at −78° C., and the mixture was stirred for four hours. After the reaction was completed, a saturated aqueous solution of ammonium chloride was added to the reaction mixture, which was extracted with ethyl acetate, and dried over anhydrous magnesium sulfate, and the solvent was then distilled off under reduced pressure. The residue was purified by silica gel column chromatography (n-heptane/ethyl acetate: 4/1 then 1/1) to obtain the title compound (11.4 g, 43.7 mmol).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
catalyst
Reaction Step One
Quantity
153 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude compound
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
59.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH2:10][OH:11])=[CH:4][C:3]=1[O:12][CH3:13].O1CCC[CH2:15]1.C[Li].[Cl-].[NH4+]>ClC(Cl)C.C1(C)C=CC=CC=1.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH:10]([OH:11])[CH3:15])=[CH:4][C:3]=1[O:12][CH3:13] |f:3.4,7.8.9|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1OC)CO)OC
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
140 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
25.5 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
153 mL
Type
reactant
Smiles
O1CCCC1
Name
crude compound
Quantity
13.8 g
Type
reactant
Smiles
Name
Quantity
59.5 mL
Type
reactant
Smiles
C[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered with Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude compound
STIRRING
Type
STIRRING
Details
the mixture was stirred for four hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-heptane/ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1OC)C(C)O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 43.7 mmol
AMOUNT: MASS 11.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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